3-(2-Phenylethenyl)phenol
Overview
Description
3-(2-Phenylethenyl)phenol is a chemical compound with the molecular formula C14H12O and a molecular weight of 196.24448 . It is a derivative of phenol, where a phenylethenyl group is attached to the phenol molecule .
Synthesis Analysis
The synthesis of phenols like 3-(2-Phenylethenyl)phenol can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another common method for the synthesis of phenols involves an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, or by hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of 3-(2-Phenylethenyl)phenol consists of a phenol group and a phenylethenyl group. The phenol group is a benzene ring with a hydroxyl (-OH) group attached, and the phenylethenyl group is a phenyl group with an ethenyl group attached .Chemical Reactions Analysis
Phenols, including 3-(2-Phenylethenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation reactions .Physical And Chemical Properties Analysis
Phenols are generally colorless liquids or solids. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols, including 3-(2-Phenylethenyl)phenol, are moderately soluble in water due to their ability to form hydrogen bonds .Scientific Research Applications
Catalysis
3-(2-Phenylethenyl)phenol is relevant in the field of catalysis. For instance, a study on catalytic methylation of phenol with methanol investigated the use of a Cu-Co ferrospinel system, which demonstrated significant phenol conversion and production of methylation products (Mathew et al., 2002).
Polymer Chemistry
In polymer chemistry, 3-(2-Phenylethenyl)phenol derivatives have been explored for enhancing reactivity in the formation of polybenzoxazine, indicating its potential as a renewable building block in material science (Trejo-Machin et al., 2017).
Biochemistry
In the biochemical domain, the interaction of 3-(2-Phenylethenyl)phenol with cytochrome P-450 enzymes has been studied. This research provides insights into enzyme inactivation and adduct formation, which is crucial for understanding metabolic pathways (Grab et al., 1988).
Antioxidant Research
The compound's derivatives have been synthesized and evaluated for their antioxidant activities, demonstrating its potential in developing new antioxidant agents (Osorio et al., 2012).
Green Chemistry
In the context of green chemistry, its use in the synthesis of 3-(phenylmethoxy)phenol under liquid-liquid-liquid phase transfer catalysis has been explored, indicating its role in the synthesis of biologically active molecules and waste reduction (Yadav & Badure, 2008).
Environmental Stress Response in Plants
Research has also shown that phenolic compounds like 3-(2-Phenylethenyl)phenol play a key role in plant responses to environmental stress, such as drought and heavy metal exposure (Sharma et al., 2019).
Molecular Science
The synthesis and characterization of 3-phenylethynyl endcapped matrix resins, where 3-(2-Phenylethenyl)phenol acts as a high-temperature crosslinking agent for polyarylene ethers, is another application in molecular science (Jayaraman et al., 1995).
Bioremediation
In bioremediation research, the role of phenolic compounds in the degradation of environmental pollutants has been explored, highlighting the potential of 3-(2-Phenylethenyl)phenol in monitoring and enhancing bioremediation processes (Mesarch et al., 2000).
Safety And Hazards
3-(2-Phenylethenyl)phenol should be handled with care. Contact with skin and eyes should be avoided, and exposure to dust and aerosols should be minimized. In case of contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air and give artificial respiration if necessary .
properties
IUPAC Name |
3-(2-phenylethenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJTSIYYWRJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939102 | |
Record name | 3-(2-Phenylethenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethenyl)phenol | |
CAS RN |
17861-18-6 | |
Record name | 3-(2-Phenylethenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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